molecular formula C10H6FNO2 B2907793 6-Fluoroisoquinoline-1-carboxylic acid CAS No. 1179149-37-1

6-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B2907793
CAS No.: 1179149-37-1
M. Wt: 191.161
InChI Key: FBTAZJOMYWXIER-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol It is a derivative of isoquinoline, where a fluorine atom is substituted at the 6th position and a carboxylic acid group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

6-Fluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-1-carboxylic acid
  • 6-Fluoroisoquinoline
  • 6-Fluoroquinoline

Uniqueness

6-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Properties

IUPAC Name

6-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAZJOMYWXIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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